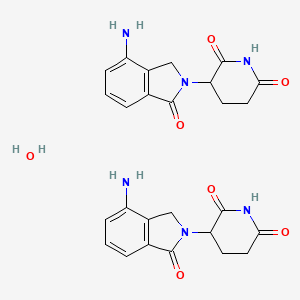

Lenalidomide hemihydrate

Beschreibung

The exact mass of the compound this compound is 536.20194725 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHSDXKMBRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847871-99-2 | |

| Record name | Lenalidomide hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Lenalidomide Hemihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an analogue of thalidomide (B1683933), is a potent immunomodulatory agent with significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core mechanism of action of lenalidomide hemihydrate, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways.

Molecular Target and Core Mechanism: The E3 Ubiquitin Ligase Cereblon

The primary molecular target of lenalidomide is the E3 ubiquitin ligase complex protein Cereblon (CRBN).[2] Lenalidomide binds to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), and modulates its substrate specificity.[2][3] This binding event induces a conformational change in the complex, leading to the recruitment and subsequent ubiquitination of specific target proteins, marking them for proteasomal degradation.[2][3]

Neosubstrate Degradation: Ikaros and Aiolos

Upon lenalidomide binding, the CRL4-CRBN complex gains the ability to recognize and bind to two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] These proteins are not native substrates of the complex in the absence of the drug. The subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos are central to the anti-myeloma and immunomodulatory effects of lenalidomide.[3][4][5] The degradation of these transcription factors leads to downstream effects, including the inhibition of myeloma cell proliferation and survival, and stimulation of the immune system.[2]

Quantitative Data: Binding Affinities and Proliferation Inhibition

The interaction of lenalidomide with CRBN and its downstream effects on cell proliferation have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| Cereblon Binding IC50 | ~3 µM | In vitro competition assay | [2] |

| Cell Proliferation IC50 | 0.15 - 7 µM | Various Human Myeloma Cell Lines (HMCLs) | [4] |

| Early Plasma Cell Generation IC50 | 0.76 µM | In vitro differentiation assay | [6] |

Experimental Protocols

This assay is designed to measure the binding of compounds to Cereblon.

Principle: This is a competitive binding assay based on the displacement of a fluorescently labeled thalidomide analogue (probe) from the purified recombinant CRBN protein. The binding of the larger protein-probe complex results in a high fluorescence polarization (FP) signal. Unlabeled ligands (e.g., lenalidomide) compete for binding to CRBN, displacing the fluorescent probe and causing a decrease in the FP signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (lenalidomide).

-

Dilute purified recombinant FLAG-tagged CRBN protein in the provided assay buffer.

-

Dilute the Cy5-labeled thalidomide probe to the working concentration in the assay buffer.

-

-

Assay Plate Setup:

-

Add the assay buffer to the "Blank" and "Negative Control" wells of a black, low-binding 96-well microplate.

-

Add the test compound dilutions to the "Test Inhibitor" wells.

-

Add a known CRBN inhibitor (e.g., pomalidomide) to the "Inhibitor Control" wells.

-

-

Protein Addition:

-

Add the diluted CRBN protein to the "Positive Control," "Test Inhibitor," and "Inhibitor Control" wells.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature with slow shaking to allow the inhibitor to bind to CRBN.

-

-

Probe Addition:

-

Add the diluted Cy5-labeled thalidomide probe to all wells except the "Blank."

-

-

Final Incubation:

-

Incubate for 1.5 hours at room temperature with slow shaking, protected from light.

-

-

Measurement:

-

Read the fluorescence polarization on a suitable microplate reader.

-

This assay is used to detect the ubiquitination of target proteins within cells.

Principle: Cells are transfected with plasmids encoding the target protein and a tagged version of ubiquitin. Following treatment with lenalidomide and a proteasome inhibitor (to prevent degradation of ubiquitinated proteins), the target protein is immunoprecipitated, and the presence of conjugated ubiquitin is detected by western blotting.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids encoding the protein of interest (e.g., FLAG-tagged CK1α) and HA-tagged ubiquitin using a suitable transfection reagent.

-

-

Drug Treatment:

-

24-48 hours post-transfection, treat the cells with lenalidomide (e.g., 1-10 µM) and a proteasome inhibitor such as MG132 (e.g., 10 µM) for 6 hours.

-

-

Cell Lysis:

-

Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Sonicate and centrifuge the lysates to clear cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cleared lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate the target protein.

-

-

Western Blotting:

-

Wash the beads and elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated protein and an anti-FLAG antibody to detect the total immunoprecipitated protein.

-

Visualization of Core Mechanism

References

- 1. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Glue Function of Lenalidomide Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, functions as a potent molecular glue, a small molecule that induces and stabilizes interactions between two proteins that would otherwise not interact. This guide provides an in-depth technical overview of the core mechanism of action of lenalidomide hemihydrate. It details how lenalidomide binds to the E3 ubiquitin ligase Cereblon (CRBN), thereby reprogramming its substrate specificity to target neosubstrates for ubiquitination and subsequent proteasomal degradation. The primary neosubstrates, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are central to the therapeutic effects of lenalidomide in multiple myeloma and other hematological malignancies. This document outlines the signaling pathways affected, presents quantitative data on binding affinities and degradation kinetics, and provides detailed protocols for key experimental assays used to investigate this molecular glue phenomenon.

Core Mechanism of Action: A Molecular Glue Paradigm

Lenalidomide acts as a "molecular glue" by binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2][3] This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of specific proteins, known as neosubstrates, which are not endogenous targets of CRBN.[2] The primary and most well-characterized neosubstrates of the lenalidomide-CRBN complex are the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][4]

Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated.[2][4] This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome.[2][5] The selective degradation of these transcription factors is the linchpin of lenalidomide's therapeutic activity.[4]

Key Signaling Pathways Modulated by Lenalidomide

The degradation of IKZF1 and IKZF3 has profound downstream effects, primarily impacting two key areas: direct anti-myeloma activity and T-cell co-stimulation (immunomodulation).

Anti-Myeloma Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4).[1][2] IRF4, in turn, is a master regulator of myeloma cell survival and proliferation, partly through its regulation of the oncogene c-Myc.[4][6][7] By inducing the degradation of IKZF1 and IKZF3, lenalidomide leads to the downregulation of IRF4 and subsequently c-Myc, resulting in cell cycle arrest and apoptosis of myeloma cells.[2][5][7]

Immunomodulatory Effects

In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene promoter.[1][2] The degradation of these repressors by lenalidomide leads to the de-repression of IL-2 transcription and a subsequent increase in IL-2 production and secretion.[2][8][9] IL-2 is a critical cytokine for T-cell proliferation, activation, and effector functions, including enhanced activity of Natural Killer (NK) cells. This T-cell co-stimulation contributes significantly to the anti-tumor immune response.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the molecular interactions and cellular effects of lenalidomide.

Table 1: Binding Affinities of Lenalidomide and Related Compounds to CRBN

| Compound | Assay Type | System | Affinity (Kd or Ki) | Reference |

| Lenalidomide | ITC | Recombinant human CRBN-DDB1 | 0.64 µM | [10] |

| Lenalidomide | TR-FRET | Recombinant His6-CRBN/DDB1 | 1.5 µM | [11] |

| Lenalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | 177.80 nM (Ki) | [12] |

| Pomalidomide (B1683931) | Fluorescence Polarization | Recombinant human DDB1-CRBN | 156.60 nM (Ki) | [12] |

| Thalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | 249.20 nM (Ki) | [12] |

Table 2: Degradation Potency and Efficacy for IKZF1 and IKZF3

| Compound | Target | Cell Line | Assay Type | DC50 | Dmax | Reference |

| Lenalidomide | IKZF1 | HEK293T-IKZF1-nLuc | NanoLuc Reporter | Not specified | Not specified | [1] |

| Lenalidomide | IKZF3 | Mino | Western Blot | 802 nM | Not specified | [1] |

| Pomalidomide | IKZF3 | Mino | Western Blot | 54 nM | Not specified | [1] |

| 6-fluoro lenalidomide | IKZF1 | MM.1S | Not specified | Stronger than Lenalidomide | Not specified | [13] |

| 6-fluoro lenalidomide | IKZF3 | MM.1S | Not specified | Stronger than Lenalidomide | Not specified | [13] |

Table 3: Downstream Effects on Key Proteins and Cytokines

| Effect | Cell Type | Treatment | Method | Quantitative Change | Reference |

| IRF4 Downregulation | MM cell lines | Lenalidomide (8h) | Western Blot | Significant decrease | [7] |

| c-Myc Downregulation | MM cell lines | Lenalidomide (8h) | Western Blot | Associated with IRF4 decrease | [7] |

| IL-2 Secretion | Human PBMCs | Lenalidomide (15 µM, 6 days) | ELISA | ~4.2-fold increase vs control | [8] |

| IFN-γ Secretion | MM patient BMMCs | Lenalidomide | Not specified | ~2.5-fold increase | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the molecular glue function of lenalidomide.

CRBN Target Engagement Assays

This assay measures the binding of a compound to a target protein in live cells.[14][15][16][17][18]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor). Unlabeled ligands, like lenalidomide, compete with the tracer for binding to NanoLuc-CRBN, resulting in a dose-dependent decrease in the BRET signal.[14]

Protocol Outline:

-

Cell Preparation: Seed HEK293 cells expressing a NanoLuc®-CRBN fusion protein in a 96-well or 384-well white assay plate.

-

Compound Preparation: Prepare serial dilutions of lenalidomide or other test compounds.

-

Treatment: Add the compound dilutions to the cells and incubate.

-

Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate to the wells.

-

Measurement: Incubate for a specified period (e.g., 2 hours) at 37°C. Measure luminescence at donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value.

This is a competitive, in vitro binding assay.[19][20]

Principle: The assay uses a fluorescently labeled thalidomide analogue (e.g., Thalidomide-Red) and a GST-tagged human CRBN protein. An anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) binds to CRBN. When the labeled thalidomide binds to CRBN, FRET occurs between the donor and acceptor. Test compounds compete with the fluorescent ligand, leading to a decrease in the FRET signal.[19]

Protocol Outline:

-

Plate Setup: Dispense test compounds (e.g., lenalidomide) or standards into a low-volume 384-well white plate.

-

Reagent Addition:

-

Add human GST-tagged CRBN protein.

-

Add a pre-mixed solution of HTRF reagents: anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours).

-

Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against compound concentration to determine IC50 values.

Analysis of Protein Degradation

This method is used to visualize and quantify the time- and dose-dependent degradation of target proteins.

Protocol Outline:

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with various concentrations of lenalidomide for different time points (e.g., 0, 3, 6, 12, 24, 48 hours).[21]

-

Cell Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies specific for IKZF1, IKZF3, IRF4, c-Myc, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometry analysis on the bands using software like ImageJ. Normalize the intensity of target protein bands to the loading control. Plot the normalized protein levels against time or drug concentration.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique to identify and quantify proteome-wide changes upon drug treatment.[2][22][23][24]

Protocol Outline:

-

Metabolic Labeling: Culture one population of cells (e.g., MM.1S) in "light" medium (containing normal L-arginine and L-lysine) and another in "heavy" medium (containing stable isotope-labeled L-arginine and L-lysine, e.g., 13C6, 15N4-Arg and 13C6, 15N2-Lys) for at least five cell divisions to ensure full incorporation.

-

Treatment: Treat one cell population with DMSO (control) and the other with lenalidomide for a specified duration.

-

Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" (H/L) ratio for each protein. Proteins with a significantly decreased H/L ratio in the lenalidomide-treated sample are identified as degradation targets.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates in cells.[25]

Protocol Outline:

-

Cell Treatment: Treat cells (e.g., HEK293T or MM.1S) with DMSO or lenalidomide for a specified time (e.g., 6 hours).[21]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against CRBN (or a tagged version of CRBN) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against IKZF1 and IKZF3 to detect their co-precipitation with CRBN.

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that the CRL4^CRBN^ complex ubiquitinates IKZF1/IKZF3 in a lenalidomide-dependent manner.[2]

Protocol Outline:

-

Reagent Assembly: Combine the following in a reaction buffer:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant IKZF1 or IKZF3 substrate (often tagged, e.g., with FLAG)

-

HA-tagged ubiquitin

-

ATP

-

DMSO, lenalidomide, or other test compounds.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-HA antibody to detect polyubiquitinated IKZF1/IKZF3, which will appear as a high-molecular-weight smear.

Conclusion

This compound exemplifies the therapeutic potential of molecular glues in modern drug discovery. Its mechanism of action, centered on the neomorphic activity of the CRL4^CRBN^ E3 ligase, provides a powerful strategy for targeting proteins, such as transcription factors, that have been traditionally considered "undruggable." The detailed understanding of its function, from biophysical interactions to cellular consequences, has been enabled by a suite of sophisticated experimental techniques. This guide serves as a comprehensive resource for researchers aiming to further explore the biology of lenalidomide and to design the next generation of molecular glue degraders.

References

- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.dana-farber.org [labs.dana-farber.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lenalidomide alone or lenalidomide plus dexamethasone significantly inhibit IgG and IgM in vitro…A possible explanation for their mechanism of action in treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]

- 15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]

- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 17. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]

- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 19. revvity.com [revvity.com]

- 20. revvity.com [revvity.com]

- 21. beyondspringpharma.com [beyondspringpharma.com]

- 22. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase [ideas.repec.org]

- 24. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase. [folia.unifr.ch]

- 25. researchgate.net [researchgate.net]

Cereblon (CRBN) as a Primary Target of Lenalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, an immunomodulatory agent with significant clinical efficacy in multiple myeloma and other hematologic malignancies, exerts its therapeutic effects through a novel mechanism of action centered on the protein Cereblon (CRBN). This technical guide provides a comprehensive overview of the molecular interactions and downstream consequences of Lenalidomide's engagement with CRBN. It details the formation of a ternary complex with the CRL4-CRBN E3 ubiquitin ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The ensuing disruption of key oncogenic pathways, alongside the immunomodulatory effects, will be elucidated. This guide also presents quantitative data on binding affinities and cellular responses, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Central Role of Cereblon

Cereblon (CRBN) is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The CRL4-CRBN complex, composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.[1][2] Lenalidomide binds directly to CRBN, modulating the substrate specificity of the E3 ligase complex.[3] This interaction does not inhibit the ligase but rather "repurposes" it to recognize and target specific proteins, known as neosubstrates, for degradation.[1][4]

The primary neosubstrates of the Lenalidomide-induced CRL4-CRBN complex in the context of multiple myeloma are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][6] These transcription factors are critical for the survival and proliferation of myeloma cells.[4] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are essential for myeloma cell survival.[3][7] Furthermore, the degradation of these transcription factors in T cells leads to immunomodulatory effects, such as increased production of Interleukin-2 (IL-2).[3][7]

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase. Each component plays a crucial role in the process of substrate ubiquitination.

| Component | Function |

| Cullin 4 (CUL4A/B) | Serves as a scaffold protein, organizing the complex and bringing the other components into proximity. |

| DNA Damage-Binding Protein 1 (DDB1) | Acts as an adaptor protein, linking the substrate receptor (CRBN) to the Cullin 4 scaffold.[2] |

| Regulator of Cullins 1 (ROC1/RBX1) | A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[2] |

| Cereblon (CRBN) | The substrate receptor that directly binds to both Lenalidomide and the neosubstrates (e.g., IKZF1, IKZF3).[1][2] |

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of Lenalidomide's action via CRBN can be summarized in the following steps:

-

Binding of Lenalidomide to CRBN: Lenalidomide binds to a specific pocket on the CRBN protein.[3]

-

Conformational Change and Neosubstrate Recruitment: This binding induces a conformational change in CRBN, creating a novel binding surface for the neosubstrates IKZF1 and IKZF3.[4]

-

Ternary Complex Formation: A stable ternary complex is formed between CRBN, Lenalidomide, and the neosubstrate.

-

Ubiquitination: The neosubstrate, now in close proximity to the E2 enzyme recruited by ROC1, is polyubiquitinated.[3][4]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.[3][7]

-

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of their target genes, including IRF4 and MYC, resulting in anti-myeloma effects.[3][7] In T cells, the degradation of these repressors leads to increased IL-2 production.[7]

Quantitative Data

Binding Affinity of Lenalidomide to CRBN

The binding affinity of Lenalidomide to CRBN has been determined using various biophysical techniques. The dissociation constant (Kd) values can vary depending on the specific protein construct and the assay conditions.

| Method | Protein Construct | Kd (µM) | Reference |

| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | 0.64 ± 0.24 | [8] |

| Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide Binding Domain (TBD) | 6.7 ± 0.9 | [8] |

| Fluorescence-based Thermal Shift Assay | CRBN-DDB1 complex | ~3 | [9] |

Cellular Effects of Lenalidomide

The efficacy of Lenalidomide in inducing cell death varies among different multiple myeloma cell lines. This is often correlated with the expression levels of CRBN.

| Cell Line | IC50 (µM) | Sensitivity | Reference |

| KMS-12-BM | 0.47 | Sensitive | [10] |

| MM.1S | 1.60 | Sensitive | [10] |

| L-363 | 2.69 | Sensitive | [10] |

| NCI-H929 | 3.28 | Sensitive | [10] |

| RPMI-8226 | 8.12 | Resistant | [10] |

| U266 | >10 | Resistant | [11] |

Dose-Dependent Degradation of IKZF1 and IKZF3

Lenalidomide induces a dose-dependent degradation of its neosubstrates IKZF1 and IKZF3 in sensitive multiple myeloma cell lines.

| Cell Line | Lenalidomide (µM) | IKZF1 Degradation (% of Control) | IKZF3 Degradation (% of Control) |

| MM.1S | 0.1 | ~25% | ~30% |

| MM.1S | 1 | >80% | >85% |

| MM.1S | 10 | >95% | >95% |

(Note: The degradation percentages are representative values based on qualitative data from Western blots and quantitative proteomics.[1][4] Precise quantification can vary between experiments.)

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1 Interaction

This protocol describes the co-immunoprecipitation of endogenous CRBN and IKZF1 from multiple myeloma cells treated with Lenalidomide.

Materials:

-

MM.1S multiple myeloma cells

-

Lenalidomide (1 mM stock in DMSO)

-

DMSO (vehicle control)

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-CRBN antibody (for immunoprecipitation)

-

Rabbit IgG (isotype control)

-

Anti-IKZF1 antibody (for Western blot)

-

Anti-CRBN antibody (for Western blot)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture MM.1S cells to a density of 1-2 x 10^6 cells/mL.

-

Treat cells with 1 µM Lenalidomide or an equivalent volume of DMSO for 4 hours.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CRBN antibody or rabbit IgG control overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with IP Lysis Buffer.

-

Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-IKZF1 and anti-CRBN antibodies.

In Vitro Ubiquitination Assay

This protocol outlines an in vitro ubiquitination assay to demonstrate the Lenalidomide-dependent ubiquitination of IKZF1 by the CRL4-CRBN complex.

Materials:

-

Recombinant human CRL4-CRBN complex (E3 ligase)

-

Recombinant human IKZF1 (substrate)

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Human ubiquitin

-

ATP

-

Lenalidomide (in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

Procedure:

-

Set up the 25 µL ubiquitination reactions on ice by adding the following components in order:

-

Reaction Buffer

-

ATP (to a final concentration of 2 mM)

-

Ubiquitin (to a final concentration of 10 µM)

-

E1 enzyme (to a final concentration of 100 nM)

-

E2 enzyme (to a final concentration of 500 nM)

-

IKZF1 (to a final concentration of 200 nM)

-

CRL4-CRBN complex (to a final concentration of 50 nM)

-

Lenalidomide (to a final concentration of 10 µM) or DMSO

-

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-IKZF1 antibody to detect the formation of higher molecular weight polyubiquitinated IKZF1 species.

Cell Viability (MTT) Assay

This protocol describes the use of an MTT assay to determine the IC50 of Lenalidomide in multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lenalidomide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Lenalidomide in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.

Conclusion

The identification of Cereblon as the primary target of Lenalidomide has revolutionized our understanding of its anti-neoplastic and immunomodulatory activities. The mechanism, which involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of specific neosubstrates, represents a novel paradigm in targeted cancer therapy. This in-depth technical guide has provided a comprehensive overview of this process, supported by quantitative data and detailed experimental protocols. A thorough understanding of the CRBN-Lenalidomide interaction and its downstream consequences is crucial for the continued development of novel CRBN-modulating agents and for optimizing the clinical use of existing immunomodulatory drugs. Further research into the expanding repertoire of CRBN neosubstrates will undoubtedly unveil new therapeutic opportunities and refine our approach to treating multiple myeloma and other malignancies.

References

- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. labs.dana-farber.org [labs.dana-farber.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lenalidomide Hemihydrate-Induced Degradation of IKZF1 and IKZF3

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone therapy for multiple myeloma (MM) and other B-cell malignancies.[1][2][3][4] Its mechanism of action was a long-standing question until seminal studies revealed a novel mode of drug activity: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This guide provides a detailed technical overview of how lenalidomide hemihydrate acts as a "molecular glue," inducing the selective ubiquitination and subsequent proteasomal degradation of two critical lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to both the direct anti-myeloma effects and the immunomodulatory activities of the drug.[6][7][8] We will explore the core signaling pathway, present key quantitative data, detail relevant experimental protocols, and provide visual workflows for a comprehensive understanding of this paradigm-shifting therapeutic mechanism.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Lenalidomide functions by binding to Cereblon (CRBN), which acts as a substrate receptor for the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^).[7][9] This binding event allosterically modifies the substrate-binding surface of CRBN, creating a neomorphic interface with high affinity for the lymphoid transcription factors IKZF1 and IKZF3.[10][11] These factors are not native substrates of the CRL4^CRBN^ complex.

Once IKZF1 and IKZF3 are recruited to the complex by the lenalidomide-CRBN bridge, they are polyubiquitinated.[1][2][7] This process marks them for recognition and degradation by the 26S proteasome.[6][10]

The degradation of IKZF1 and IKZF3 has two major downstream consequences:

-

In Multiple Myeloma Cells: IKZF1 and IKZF3 are essential for the survival of myeloma cells as they sustain the expression of Interferon Regulatory Factor 4 (IRF4) and c-MYC, key pro-survival factors.[7][12] Their degradation leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis.[7]

-

In T-Cells: IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[5][7] Their degradation de-represses IL-2 transcription, leading to increased IL-2 production, T-cell proliferation, and enhanced anti-tumor immunity.[5][7][13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction between lenalidomide, CRBN, and its neosubstrates.

Table 1: Binding Affinities and Competitive Binding

| Compound | Assay Type | System | Value (IC₅₀) | Reference |

|---|---|---|---|---|

| Lenalidomide | Competitive Binding (Thal-beads) | U266B1 Myeloma Cell Extracts | 2.3 µM | [14] |

| Pomalidomide (B1683931) | Competitive Binding (Thal-beads) | U266B1 Myeloma Cell Extracts | 2.1 µM | [14] |

| Thalidomide | Competitive Binding (Thal-beads) | U266B1 Myeloma Cell Extracts | ~30 µM | [14] |

| Lenalidomide | Fluorescence-based Thermal Shift | Purified ZZ-CRBN-DDB1 | ~3 µM | [14] |

| Pomalidomide | Fluorescence-based Thermal Shift | Purified ZZ-CRBN-DDB1 | ~3 µM |[14] |

Table 2: Protein Degradation

| Cell Line | Treatment | Protein | Result | Reference |

|---|---|---|---|---|

| MM1.S | Lenalidomide | IKZF1 | log₂ ratio -1.54 decrease | [13] |

| MM1.S | Lenalidomide | IKZF3 | log₂ ratio -2.09 decrease | [13] |

| MM1.S | Lenalidomide (dose-dependent) | IKZF1 & IKZF3 | Strong decrease in abundance | [1] |

| Primary Myeloma Samples | Lenalidomide (dose-dependent) | IKZF1 & IKZF3 | Strong decrease in abundance | [1] |

| Primary Human T-Cells | Lenalidomide (dose-dependent) | IKZF1 & IKZF3 | Decrease in protein levels |[5] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the mechanism of lenalidomide.

Cell Culture and Drug Treatment

-

Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, U266, L363) are commonly used.[15][16]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.[16]

-

Drug Preparation: Lenalidomide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[16]

-

Treatment Protocol: Cells are seeded at a specific density (e.g., 0.5 x 10⁶ cells/mL). After 24 hours, they are treated with lenalidomide at various concentrations (e.g., 0.1 to 10 µM) or with a DMSO vehicle control for specified time periods (e.g., 4 to 24 hours) before harvesting for downstream analysis.[1][16]

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in IKZF1 and IKZF3 protein levels following lenalidomide treatment.

-

Cell Lysis: Harvested cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[16]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel for electrophoresis.[16]

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).[16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Band intensities are quantified to determine the relative protein degradation.[16]

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This assay demonstrates the lenalidomide-dependent interaction between CRBN and IKZF1/IKZF3.[1]

-

Cell Lysis: Cells treated with lenalidomide or DMSO are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.[16]

-

Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against CRBN, which is coupled to protein A/G magnetic beads, overnight at 4°C.

-

Washing and Elution: The beads are washed multiple times with ice-cold wash buffer to remove non-specific binders. Bound proteins are then eluted by boiling in sample buffer.[16]

-

Analysis: The eluted samples are analyzed by Western blot using antibodies against IKZF1 and IKZF3 to confirm their co-precipitation with CRBN.[1][16] An increase in the IKZF1/IKZF3 signal in the lenalidomide-treated sample compared to the control indicates an enhanced interaction.[1]

In Vitro Ubiquitination Assay

This assay confirms that IKZF1/IKZF3 are direct substrates for ubiquitination by the CRL4^CRBN^ complex in the presence of lenalidomide.[7]

-

Complex Immunoprecipitation: The CRBN complex is immunoprecipitated from cells (e.g., 293T cells overexpressing tagged CRBN).[1]

-

Reaction Mixture: The immunoprecipitated complex on beads is incubated in a reaction buffer containing E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ATP, and ubiquitin.

-

Substrate Addition: Recombinant IKZF1 or IKZF3 protein is added to the mixture, along with either lenalidomide or DMSO.

-

Incubation and Detection: The reaction is incubated at 37°C for 1-2 hours. The reaction is stopped, and samples are analyzed by Western blot for a "laddering" pattern indicative of polyubiquitination on IKZF1/IKZF3.[1]

Cereblon Binding Assay

Competitive binding assays are used to measure the affinity of compounds for CRBN.[14][17][18]

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 3. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labs.dana-farber.org [labs.dana-farber.org]

- 13. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 18. revvity.com [revvity.com]

Synthesis and Structural Elucidation of Lenalidomide Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a potent immunomodulatory and anti-angiogenic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its clinical efficacy is intrinsically linked to its solid-state properties, with the hemihydrate form being of significant interest. This technical guide provides a comprehensive overview of the synthesis of Lenalidomide and the detailed structural elucidation of its hemihydrate crystalline form. We present detailed experimental protocols for its preparation and characterization, alongside tabulated quantitative data for key analytical techniques. Furthermore, visual representations of the synthetic pathway and analytical workflow are provided to facilitate a deeper understanding of the processes involved.

Synthesis of Lenalidomide

The most prevalent and industrially scalable synthesis of Lenalidomide (I) proceeds via a two-step process: the formation of a nitro-intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (IV), followed by the reduction of the nitro group.[1]

Synthesis of the Nitro Precursor (IV)

The synthesis of the nitro precursor involves the condensation of 3-amino-piperidine-2,6-dione hydrochloride (III) with methyl 2-bromomethyl-3-nitro-benzoate (II).[2]

Reaction Scheme:

Reduction of the Nitro Precursor to Lenalidomide (I)

The final step in the synthesis is the reduction of the nitro group of intermediate (IV) to an amino group, yielding Lenalidomide (I). Catalytic hydrogenation is a commonly employed method for this transformation.[3][4][5]

Reaction Scheme:

Experimental Protocols

Synthesis of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (IV)

-

Reaction Setup: To a solution of 3-amino-piperidine-2,6-dione hydrochloride (III) in N,N-dimethylformamide (DMF), add triethylamine (B128534) at room temperature under a nitrogen atmosphere.

-

Addition of Reagents: To this mixture, add a solution of methyl 2-bromomethyl-3-nitro-benzoate (II) in acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into water with stirring. Filter the precipitated solid, wash with water, and then with ethanol.

-

Drying: Dry the isolated solid under vacuum at 50-60°C to obtain the nitro precursor (IV).

Synthesis of Lenalidomide (I) by Catalytic Hydrogenation

-

Reaction Setup: In a Parr shaker hydrogenator, suspend 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (IV) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol (B129727).[4]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (50% wet) to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 3-4 kg/cm ² and maintain the temperature at 40-45°C with shaking for 7-10 hours.[4] Monitor the reaction by HPLC until the starting material is consumed.

-

Filtration and Concentration: After the reaction is complete, filter the mixture through a Celite bed to remove the catalyst and wash the bed with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure Lenalidomide.

Preparation of Lenalidomide Hemihydrate Crystals

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of Lenalidomide in a mixture of organic solvents and water, such as acetone/water or ethanol/water, at room temperature.[6]

Structural Elucidation of this compound

The definitive structure of this compound has been elucidated primarily through single-crystal X-ray diffraction, supported by other spectroscopic and thermal analysis techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.[6]

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and can be used to identify the polymorphic form of Lenalidomide. The PXRD pattern of Lenalidomide dihydrate shows characteristic peaks at specific 2θ values.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of Lenalidomide in solution.

-

Sample Preparation: Dissolve a small amount of Lenalidomide in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the presence of all protons and carbons in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of Lenalidomide and for monitoring the progress of the synthesis.

-

Chromatographic System: Utilize a reverse-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.

-

Detection: Monitor the elution of the compound using a UV detector at a specified wavelength (e.g., 254 nm).

-

Quantification: Determine the purity by calculating the peak area percentage.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of this compound, including its dehydration and melting point. TGA of the dihydrate form typically shows a two-step dehydration process.[8]

-

Sample Preparation: Place a small, accurately weighed sample into an appropriate pan (e.g., aluminum).

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the weight loss as a function of temperature.

-

DSC Analysis: Heat the sample at a constant rate and measure the heat flow to and from the sample in comparison to a reference.

Data Presentation

Table 1: Physicochemical Properties of Lenalidomide and its Hemihydrate

| Property | Lenalidomide | This compound | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₃N₃O₃ · 0.5H₂O | [9] |

| Molecular Weight | 259.26 g/mol | 268.27 g/mol | [9][10] |

| Appearance | Off-white to pale yellow solid | Crystalline solid | |

| Solubility | Soluble in organic solvents and low pH solutions | Sparingly soluble in water | [9] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 13.984 (3) | [6] |

| b (Å) | 7.669 (2) | [6] |

| c (Å) | 22.083 (4) | [6] |

| β (°) | 95.13 (3) | [6] |

| Volume (ų) | 2358.9 (8) | [6] |

| Z | 8 | [6] |

| Density (calculated) (g/cm³) | 1.511 | [6] |

Table 3: HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer : Methanol (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Table 4: Thermal Analysis Data for Lenalidomide Dihydrate

| Analysis | Observation | Temperature Range | Reference |

| TGA | Two-step weight loss corresponding to the loss of water molecules | 50-150 °C | [8] |

| DSC | Endothermic peak corresponding to dehydration | ~100-140 °C | [8] |

| DSC | Endothermic peak corresponding to melting | >250 °C |

Visualizations

Caption: Synthetic pathway of Lenalidomide.

Caption: Workflow for structural elucidation.

References

- 1. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 2. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]

- 3. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. EP2493872A1 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 5. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Nonmimetic Gels Direct Novel Crystallization Behavior of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00798K [pubs.rsc.org]

- 9. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Crystalline Maze: An In-depth Technical Guide to the Crystal Structure and Polymorphism of Lenalidomide Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Lenalidomide (B1683929), a potent immunomodulatory and anti-angiogenic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. As a solid-state drug, its physical properties, including crystal structure and polymorphism, are of paramount importance, influencing its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of Lenalidomide, with a focus on its hemihydrate, offering detailed crystallographic data, experimental protocols for their preparation, and an exploration of their interrelationships.

Introduction to Lenalidomide Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physicochemical properties. In the case of Lenalidomide, a number of anhydrous, hydrated, and solvated forms have been identified, each with its own unique structural and thermal characteristics. The commercially available form is a hemihydrate, often designated as Form B.[1] Understanding the landscape of these polymorphs is critical for ensuring consistent drug product quality and performance.

Crystallographic and Thermal Properties of Lenalidomide Polymorphs

A comprehensive screening for polymorphs has led to the identification and characterization of several crystalline forms of Lenalidomide. The following tables summarize the key quantitative data for the most well-characterized anhydrous, hemihydrate, and dihydrate forms.

Table 1: Crystallographic Data for Selected Lenalidomide Polymorphs

| Form Name(s) | Stoichiometry | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |

| Form I (Anhydrous) | C₁₃H₁₃N₃O₃ | Monoclinic | P2₁/n | 8.233(1) | 10.070(2) | 14.865(2) | 90 | 102.53(2) | 90 | 1202.9(3) | 4 | [2] |

| Form II (Hemihydrate) | C₁₃H₁₃N₃O₃·0.5H₂O | Triclinic | P-1 | 8.3683(3) | 9.1873(3) | 11.3782(4) | 96.553(1) | 108.368(1) | 92.429(1) | 821.94(5) | 2 | [2] |

| Form 4 (Anhydrous) | C₁₃H₁₃N₃O₃ | Monoclinic | P2₁/c | 10.865(3) | 8.016(2) | 14.538(4) | 90 | 109.53(3) | 90 | 1192.4(5) | 4 | [3][4] |

| Form 7 (Dihydrate) | C₁₃H₁₃N₃O₃·2H₂O | Monoclinic | C2/c | 29.876(6) | 5.998(1) | 16.143(3) | 90 | 111.45(3) | 90 | 2691.5(9) | 8 | [3][4] |

| Dihydrate (E1/E2) | C₁₃H₁₃N₃O₃·2H₂O | Monoclinic | C2/c | 29.876 | 5.998 | 16.143 | 90 | 111.45 | 90 | 2691.5 | 8 | [5] |

Note: Form I and Form 4 are distinct anhydrous polymorphs. The dihydrate forms reported as Form 7 and E1/E2 share the same crystal structure.

Table 2: Powder X-Ray Diffraction (PXRD) Data for Selected Lenalidomide Polymorphs

| Form Name(s) | Characteristic 2θ Peaks (°) |

| Form I | 8.9, 25.9, 27.5 (±0.2)[4] |

| Form H1 | 10.6, 11.7, 14.9, 16.8, 18.2, 19.1, 22.5, 22.8, 23.6, 28.2 (±0.2)[6] |

| N-methylpyrrolidone solvate | 8.5, 14.0, 14.5, 15.6, 16.1, 17.1, 17.6, 19.6, 21.6, 22.8, 25.3 (±0.2)[6] |

Table 3: Thermal Analysis Data for Selected Lenalidomide Polymorphs

| Form Name | Technique | Key Observations | Reference |

| Anhydrous α form | DSC | Endothermic peak at 272.3 °C.[1] | [1] |

| Anhydrous β form | DSC | Endothermic peak at 275.7 °C.[1] | [1] |

| Dihydrate (DH) | DSC-TGA | Two-step dehydration followed by phase transformation.[7] | [7] |

| Dihydrate (E1) | TGA | Two-step dehydration, first to a hemihydrate, then to an anhydrous form.[5] | [5] |

| Dihydrate (E2) | TGA | One-step dehydration directly to an anhydrous form.[5] | [5] |

Experimental Protocols

The preparation of specific polymorphic forms of Lenalidomide requires precise control of crystallization conditions. The following are detailed methodologies for obtaining some of the key polymorphs.

Preparation of Lenalidomide Dihydrate Form E1

-

Procedure:

-

Add excess Lenalidomide raw material to a 10% (v/v) methanol-water mixed solvent.

-

Stir the suspension at 25 °C and 300 rpm for 24 hours to obtain bulk crystals of Form E1.

-

For single crystals, prepare a saturated solution of Lenalidomide in water at 60 °C.

-

Slowly cool the solution to room temperature (approximately 25 °C) and allow it to stand for crystallization.[5]

-

Preparation of Lenalidomide Dihydrate Form E2

-

Procedure:

-

Add Lenalidomide raw material to a 1% (v/v) phosphoric acid-water mixed solvent to create a saturated solution at 40 °C.

-

Rapidly cool the solution to 0 °C while stirring at 300 rpm for 2 hours to obtain bulk crystals of Form E2.

-

For single crystals, slowly cool the homogeneous saturated solution from 40 °C to 0 °C and age to facilitate crystal growth.[5]

-

Preparation of Lenalidomide Form I

-

Procedure:

-

Dissolve Lenalidomide crystalline Form B (1 g) in N,N-dimethylacetamide (4 mL) with stirring for 5 minutes at room temperature.

-

Filter the solution and cool the filtrate to 10-15 °C.

-

Add the filtrate to 50 mL of water that is also at a temperature of 10-15 °C.

-

Filter the resulting solid, wash it with chilled water (20 mL), and dry it under suction for 15 minutes.

-

Complete the drying process at 40 °C under vacuum for 1 to 2 hours to yield Form I.[8]

-

Preparation of Lenalidomide Form H1

-

Procedure:

-

Suspend Lenalidomide (25 g) in N-methylpyrrolidone (75 mL) at room temperature.

-

Heat the suspension to 60 °C to obtain a clear solution.

-

Cool the solution back to room temperature and then add ethanol (B145695) (125 mL).

-

Stir the mixture for 1 hour at room temperature, then filter and dry the solid.

-

Add toluene (B28343) (180 mL) to the solid and heat the slurry to 90-95 °C for 1 hour.

-

Cool the mixture to room temperature, stir for another hour, and then filter to isolate Form H1.[9]

-

Preparation of Anhydrous Form A

-

Procedure:

-

Reduce 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline in N,N-dimethylformamide to synthesize Lenalidomide.

-

Evaporate the solvent and treat the residue with methyl acetate (B1210297) at a temperature between 20 °C and 60 °C.

-

Stir the mixture at 15 °C to 30 °C.

-

Isolate the polymorphic Form A from the reaction mixture by filtration.

-

Interconversion and Stability of Polymorphs

The various polymorphic forms of Lenalidomide can interconvert under different conditions of temperature, humidity, and solvent exposure. Understanding these transformations is crucial for selecting the appropriate form for development and for defining storage and handling conditions.

A significant finding is the divergent transformation pathways of solvates and hydrates.[3][4] Generally, solvated forms of Lenalidomide (e.g., with DMF, DMSO, acetone) convert to the thermodynamically stable anhydrous Form 1 upon desolvation.[3][4] In contrast, hydrated forms, such as the hemihydrate and dihydrate, tend to convert to a metastable anhydrous Form 4 upon dehydration.[3][4] This metastable form can then further transform into the more stable Form 1 upon heating.[3][4]

The two dihydrate forms, E1 and E2, while having identical crystal structures, exhibit different dehydration behaviors due to variations in their crystal habits and preferred orientations of water channels.[5][10] Form E1 undergoes a two-step dehydration, first forming a hemihydrate intermediate, while Form E2 dehydrates directly to an anhydrous form in a single step.[5]

The following diagrams illustrate the key experimental workflows and the relationships between the different polymorphic forms.

Caption: Experimental workflow for Lenalidomide polymorph screening and characterization.

Caption: Logical relationships and transformations between Lenalidomide polymorphs.

Conclusion

The polymorphic landscape of Lenalidomide is complex, featuring multiple anhydrous, hydrated, and solvated forms. The hemihydrate is the commercially utilized form, but a thorough understanding of all polymorphs is essential for robust drug development and manufacturing. This guide has summarized the key crystallographic and thermal data for the most prominent forms and provided detailed experimental protocols for their preparation. The distinct transformation pathways of solvates and hydrates highlight the critical role of the crystallizing solvent in determining the final solid form. Further research into the nuanced relationships between crystal structure and the physicochemical properties of each polymorph will continue to be a vital area of investigation for optimizing the therapeutic potential of Lenalidomide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00798K [pubs.rsc.org]

- 6. WO2012127493A1 - Polymorphs of lenalidomide - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. WO2010129636A2 - Lenalidomide polymorph - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Item - Supplementary information files for "Different thermal and solubility properties with an identical crystal structure â case of lenalidomide hydrate" - Loughborough University - Figshare [repository.lboro.ac.uk]

A Technical Guide to the Physicochemical Properties of Lenalidomide Hemihydrate

Introduction

Lenalidomide (B1683929) is a potent, orally active immunomodulatory drug derived from thalidomide, with significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is a cornerstone therapy for multiple myeloma (MM) and certain myelodysplastic syndromes (MDS).[1] The therapeutic efficacy of Lenalidomide is intrinsically linked to its action as a "molecular glue." It binds to the cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN), altering its substrate specificity.[3][4][5] This leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[3][4][6]

The active pharmaceutical ingredient (API) is commercially formulated as a hemihydrate crystalline form (also known as Form B), which exhibits specific physicochemical characteristics crucial for its stability, dissolution, and bioavailability.[7][8] This guide provides an in-depth overview of these properties, along with the experimental protocols used for their characterization, for researchers and professionals in drug development.

Core Physicochemical Properties

The physical and chemical attributes of Lenalidomide hemihydrate dictate its behavior during manufacturing, storage, and in vivo administration.

Molecular Structure and General Properties

Lenalidomide is a racemic mixture of S(-) and R(+) enantiomers.[2] The hemihydrate form incorporates one molecule of water for every two molecules of Lenalidomide.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃N₃O₃ · 0.5H₂O (or C₂₆H₂₈N₆O₇ for the dimer) | [3][9] |

| Molecular Weight | 268.27 g/mol | [3][10] |

| CAS Number | 847871-99-2 | [3][9] |

| Appearance | White to off-white crystalline powder | [11] |

Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline phases. Lenalidomide is known to exhibit extensive polymorphism, with multiple anhydrous forms (e.g., Form A, Form I, Form α, Form β), hydrated forms (hemihydrate, dihydrate), and solvates having been identified.[7][12][13][14] The commercially marketed form, Revlimid®, contains the hemihydrate (Form B).[8] Different polymorphic forms can possess distinct stabilities and dissolution rates, making polymorphic control a critical aspect of drug development.[12][15] For example, a newly discovered dihydrate form (DH) demonstrated enhanced stability under accelerated storage conditions, while a novel anhydrous form (α) showed a faster initial dissolution rate compared to the marketed hemihydrate form.[12][15]

Solubility

Lenalidomide is characterized by poor water solubility, which contributes to its oral bioavailability of less than 33%.[16][17] Its solubility is pH-dependent, with higher solubility observed in more acidic conditions.[2]

| Solvent/Medium | Temperature | Solubility | Reference |

| Water | Ambient | Insoluble / Sparingly Soluble | [5][18][19] |

| Ethanol | Ambient | Insoluble | [5][18] |

| DMSO | Ambient | ≥30.1 mg/mL to 100 mg/mL | [5][18] |

| Dimethylformamide (DMF) | Ambient | ~16 mg/mL | [20] |

| 1:1 DMF:PBS (pH 7.2) | Ambient | ~0.5 mg/mL | [20] |

| Less Acidic Buffers | Ambient | ~0.4 to 0.5 mg/mL | [2] |

| Phosphate Buffer (pH 6.8) | 37 °C | ~0.7 mg/mL (as cocrystal) | [16] |

| 10% DMSO >> 90% Corn Oil | Ambient | ≥ 2.5 mg/mL | [3] |

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the melting, dehydration, and transformation events of different solid forms. The DSC thermogram for anhydrous Lenalidomide (Form A) shows a melting endotherm with a peak at approximately 250°C.[21] Another study reports melting points of 272.3°C and 275.7°C for two different anhydrous polymorphs (α and β).[22] For hydrated forms, DSC curves typically show an initial endotherm corresponding to water loss, followed by melting or decomposition at higher temperatures.[8][23]

| Polymorph | Method | Key Observations | Reference |

| Hemihydrate (Form B) | DSC/TGA | Dehydration followed by melting/decomposition. | [8] |

| Dihydrate (Crystal E1) | TGA/DSC | Two-step dehydration, restructures to hemihydrate before becoming anhydrous. | [8] |

| Dihydrate (Crystal E2) | TGA/DSC | One-step dehydration directly to anhydrous form. | [8] |

| Anhydrous (Form A) | DSC | Melt with peak at ~250 °C. | [21][23] |

Stability

The hemihydrate form of Lenalidomide demonstrates good physical stability. Stability studies on pilot batches stored in commercial packaging showed that the product remains well within specifications for up to 24 months under long-term conditions (25°C/60% RH) and for 6 months under accelerated conditions (40°C/75% RH).[24] The API is not sensitive to light.[24] Furthermore, Lenalidomide was found to be stable in hot water (55°C) for at least 24 hours, which is relevant for administration via enteral feeding tubes.[25]

Dissolution Rate

As a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), the dissolution of Lenalidomide from its final dosage form is expected to be rapid. Comparative dissolution studies show that both the generic test product and the reference product (Revlimid®) exhibit very rapid dissolution, with over 85% of the drug dissolving within 15 minutes across various pH media (pH 1.2, 4.5, and 6.8).

| Medium (900 mL) | Apparatus | Speed | Time (min) | % Dissolved (Reference Product) | Reference |

| 0.01 N HCl | USP 2 (Paddle) | 50 rpm | 15 | 95% | |

| pH 1.2 Buffer | USP 2 (Paddle) | 50 rpm | 15 | >85% | |

| pH 4.5 Buffer | USP 2 (Paddle) | 50 rpm | 50 rpm | >85% | |

| pH 6.8 Buffer | USP 2 (Paddle) | 50 rpm | 15 | >85% |

Experimental Protocols & Workflows

Accurate characterization of this compound relies on standardized analytical techniques.

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form (polymorph) and confirm the phase purity of the sample.

-

Instrumentation: A standard powder X-ray diffractometer.

-

Methodology:

-

Place a small amount of the sample onto the sample holder and gently flatten the surface.

-

Use Cu Kα radiation as the X-ray source.

-

Collect the diffraction pattern over a 2θ range of 5° to 50°.

-

Employ a scanning rate of 10° per minute.[8]

-

Compare the resulting diffractogram with reference patterns for known polymorphs of Lenalidomide to identify the form.

-

Thermal Analysis (DSC/TGA)

-

Objective: To determine thermal properties such as melting point, dehydration temperature, and thermal stability.

-

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

DSC Methodology:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.[8]

-

Place the pan in the DSC cell. For hydrates, a small hole may be pierced in the lid to allow for the escape of water vapor.[8]

-

Heat the sample from approximately 30°C to 300°C at a constant rate of 10 K/min.[8]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the analysis.[8]

-

-

TGA Methodology:

Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the thermodynamic solubility of the API in various aqueous media. This is a gold-standard method for BCS classification.[26]

-

Methodology:

-

Prepare buffers at pH 1.2, 4.5, and 6.8. All experiments should be conducted at 37 ± 1°C.[27]

-

Add an excess amount of this compound to a stoppered flask or vial containing a known volume of the selected buffer.[26]

-

Agitate the samples using a shaker or orbital incubator to ensure continuous mixing.

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[26]

-

After equilibration, separate the solid phase from the solution by centrifugation or filtration.

-

Measure the concentration of dissolved Lenalidomide in the clear supernatant using a validated analytical method, such as HPLC-UV.[25]

-

Perform the determination in at least triplicate for each pH condition.[27]

-

Dissolution Testing (for Capsules)

-

Objective: To measure the rate and extent of drug release from the final dosage form (e.g., capsules) in vitro.

-

Instrumentation: USP Apparatus 2 (Paddle).

-

Methodology:

-

Prepare 900 mL of the specified dissolution medium (e.g., 0.01 N HCl, or buffers at pH 1.2, 4.5, 6.8) and place it in the dissolution vessel.[28]

-

Maintain the medium temperature at 37 ± 0.5°C.[29]

-

Place one capsule in the apparatus and begin rotation of the paddle at the specified speed (e.g., 50 rpm).

-